molecular formula C9H9N3O2S B14060394 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid CAS No. 61471-37-2

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid

Cat. No.: B14060394
CAS No.: 61471-37-2
M. Wt: 223.25 g/mol
InChI Key: QJVYIAVPHNELIT-UHFFFAOYSA-N
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Description

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid is a benzoic acid derivative featuring a hydrazinylidene group at the 3-position, substituted with a carbamothioyl (-NH-CS-NH2) moiety. This structure combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a thiourea-derived hydrazone, which may confer metal-chelating properties and biological activity .

Properties

CAS No.

61471-37-2

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

3-[(carbamothioylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C9H9N3O2S/c10-9(15)12-11-5-6-2-1-3-7(4-6)8(13)14/h1-5H,(H,13,14)(H3,10,12,15)

InChI Key

QJVYIAVPHNELIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=NNC(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves several steps. One common method includes the reaction of 3-formylbenzoic acid with thiosemicarbazide under specific conditions . The reaction typically occurs in a solvent such as ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product. The crude product is then purified through recrystallization.

Industrial production methods for this compound are not widely documented, but similar compounds are often synthesized using batch or continuous flow processes that allow for precise control over reaction conditions and product purity.

Chemical Reactions Analysis

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s planar structure allows it to fit into specific binding sites on proteins and other biomolecules, influencing their activity and function . The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Benzoic Acid S-Oxo-N-1,3-Dithiolan-2-ylidene Hydrazide (Metabolite)

  • Structure : A benzoic acid core with a hydrazide group linked to a 1,3-dithiolane ring.
  • Unlike the carbamothioyl group in the target compound, this metabolite lacks a thiourea moiety but includes a disulfide bond, which may influence stability under oxidative conditions .
  • Synthesis : Produced via metabolic pathways involving thiol-containing intermediates, contrasting with the target compound’s likely synthetic route (e.g., condensation of hydrazides with aldehydes/ketones).

3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)-Benzo[b]Thiophene-2-Carbohydrazide

  • Structure : A benzo[b]thiophene carbohydrazide with a long alkyl chain (pentadecyl) and chloro substituent.
  • Key Differences :
    • The benzo[b]thiophene ring enhances aromaticity and electron delocalization compared to the benzoic acid core.
    • The pentadecyl chain increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility—a contrast to the target compound’s more polar thiourea group .

2-Benzyloxy-5-(2-{N'-[3-(Substituted-Phenyl)-1-Phenyl-1H-Pyrazol-4-ylmethylene]-Hydrazino}-Thiazol-4-yl)Benzoic Acid Methyl Ester

  • Structure : A multi-heterocyclic system combining benzoic acid, thiazole, and pyrazole moieties.
  • Key Differences :
    • The thiazole and pyrazole rings introduce additional nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities.
    • The methyl ester group reduces acidity compared to the free carboxylic acid in the target compound, altering bioavailability .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Molecular Weight Functional Groups Notable Spectral Features (IR/NMR)
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid (Target) ~253.3 (estimated) -COOH, -NH-CS-NH2, hydrazone Expected IR: ~3400 cm⁻¹ (NH), ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S)
Benzoic Acid S-Oxo-N-1,3-Dithiolan-2-ylidene Hydrazide ~258.3 -COOH, dithiolane, hydrazide IR: 3200 cm⁻¹ (NH), 1700 cm⁻¹ (C=O), 650 cm⁻¹ (S-S)
3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)-Benzo[b]Thiophene-2-Carbohydrazide ~545.1 -Cl, -OH, long alkyl chain ¹H NMR: δ 7.94 (s, =CH), δ 2.37 (s, CH3)
2-[(E)-{2-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]Hydrazinylidene}Methyl]Benzoic Acid 365.8 -Cl, thiazole, hydrazone MS: m/z 365 (M+), IR: 2220 cm⁻¹ (CN)

Biological Activity

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C10H10N4O2S\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of benzoic acid, including this compound. The compound demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound effectively scavenged free radicals, contributing to its antioxidant capacity.

Assay IC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

This suggests that this compound could be beneficial in preventing oxidative stress-related diseases .

3. Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibited selective toxicity. The compound was tested on HepG2 (liver cancer) and A2058 (melanoma) cell lines.

Cell Line IC50 (µM)
HepG215
A205818

The results indicate that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have reported on the efficacy of carbamothioyl derivatives in various biological applications:

  • A study highlighted the use of similar compounds in treating skin infections due to their antimicrobial properties.
  • Another case reported the effectiveness of these derivatives in reducing tumor growth in animal models, suggesting a promising avenue for cancer therapy.

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